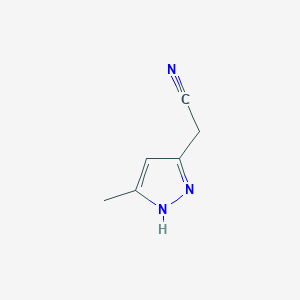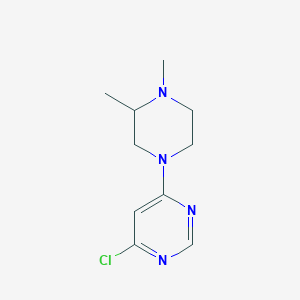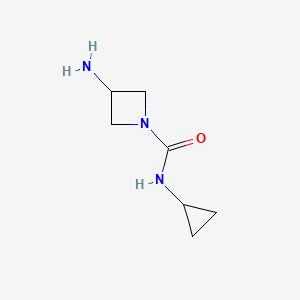
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
Overview
Description
2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and an acetonitrile group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 2-(3-methyl-1h-pyrazol-5-yl)acetonitrile, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole derivatives mediate apoptosis and actin stress fiber dissolution .
Biochemical Pathways
It is known that pyrazole derivatives have a significant impact on various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
It is generally understood that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
It is suggested that pyrazole derivatives have significant antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s discharge into the environment must be avoided due to potential environmental hazards .
Biochemical Analysis
Biochemical Properties
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as a ligand for certain enzymes, modulating their catalytic activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling proteins, leading to altered cellular responses. For example, it may enhance or inhibit the phosphorylation of specific proteins, thereby affecting downstream signaling cascades . Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression levels of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity . Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or post-transcriptional regulation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, it may undergo degradation, leading to a decrease in its biological activity[6][6]. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, such as altered cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or copper complexes can be employed to facilitate the reaction under milder conditions, thus improving the overall efficiency and scalability of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides or esters.
Scientific Research Applications
2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Comparison with Similar Compounds
3-Methyl-1H-pyrazole: Lacks the acetonitrile group, making it less versatile in certain chemical reactions.
5-Methyl-1H-pyrazole-3-carbonitrile: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
1H-Pyrazole-3-carbonitrile: Lacks the methyl group, affecting its biological activity and chemical properties.
Uniqueness: 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVPXADYVCPMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294677 | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278798-06-4 | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278798-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)


![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)
![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)





![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)

